

Conformational analysis of 2-(3,4-Difluorophenyl)azepane

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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)azepane

CAS No.: 946726-82-5

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An In-Depth Technical Guide to the Conformational Analysis of **2-(3,4-Difluorophenyl)azepane**

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous FDA-approved drugs and clinical candidates.^{[1][2]} Its inherent conformational flexibility, however, presents a significant challenge in drug design, as the three-dimensional structure adopted by the molecule is a primary determinant of its biological activity and pharmacokinetic profile.^{[3][4]} This technical guide provides a comprehensive framework for the conformational analysis of **2-(3,4-Difluorophenyl)azepane**, a representative substituted azepane. We present a synergistic methodology that integrates high-level computational techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, with definitive experimental verification using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the underlying principles, step-by-step protocols, and data interpretation strategies necessary to elucidate the dominant solution-state conformation, offering researchers and drug development professionals a robust workflow for characterizing flexible seven-membered ring systems.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Seven-membered heterocycles like azepane are increasingly recognized for their value in drug discovery.^{[5][6]} Their non-planar, three-dimensional structures provide access to novel chemical space compared to more common five- and six-membered rings, often leading to improved potency and optimized physicochemical properties.^[7] More than 20 drugs containing the azepane ring have received FDA approval, highlighting the therapeutic importance of this scaffold.^[2]

The efficacy of an azepane-based therapeutic is intimately linked to its conformation. The flexible azepane ring can exist in a dynamic equilibrium between multiple low-energy conformations, such as chairs, boats, and twist-boats.^[8] The specific conformation, or ensemble of conformations, that a molecule adopts dictates the spatial orientation of its pharmacophoric features, thereby controlling its ability to bind to a biological target. For a substituted azepane, such as **2-(3,4-Difluorophenyl)azepane**, the substituent's nature and position critically influence this conformational equilibrium.^{[3][4]} Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the rational design of new medicines.

This guide outlines a validated, multi-pronged approach to define the conformational landscape of **2-(3,4-Difluorophenyl)azepane**, providing a blueprint for the analysis of similarly complex molecules.

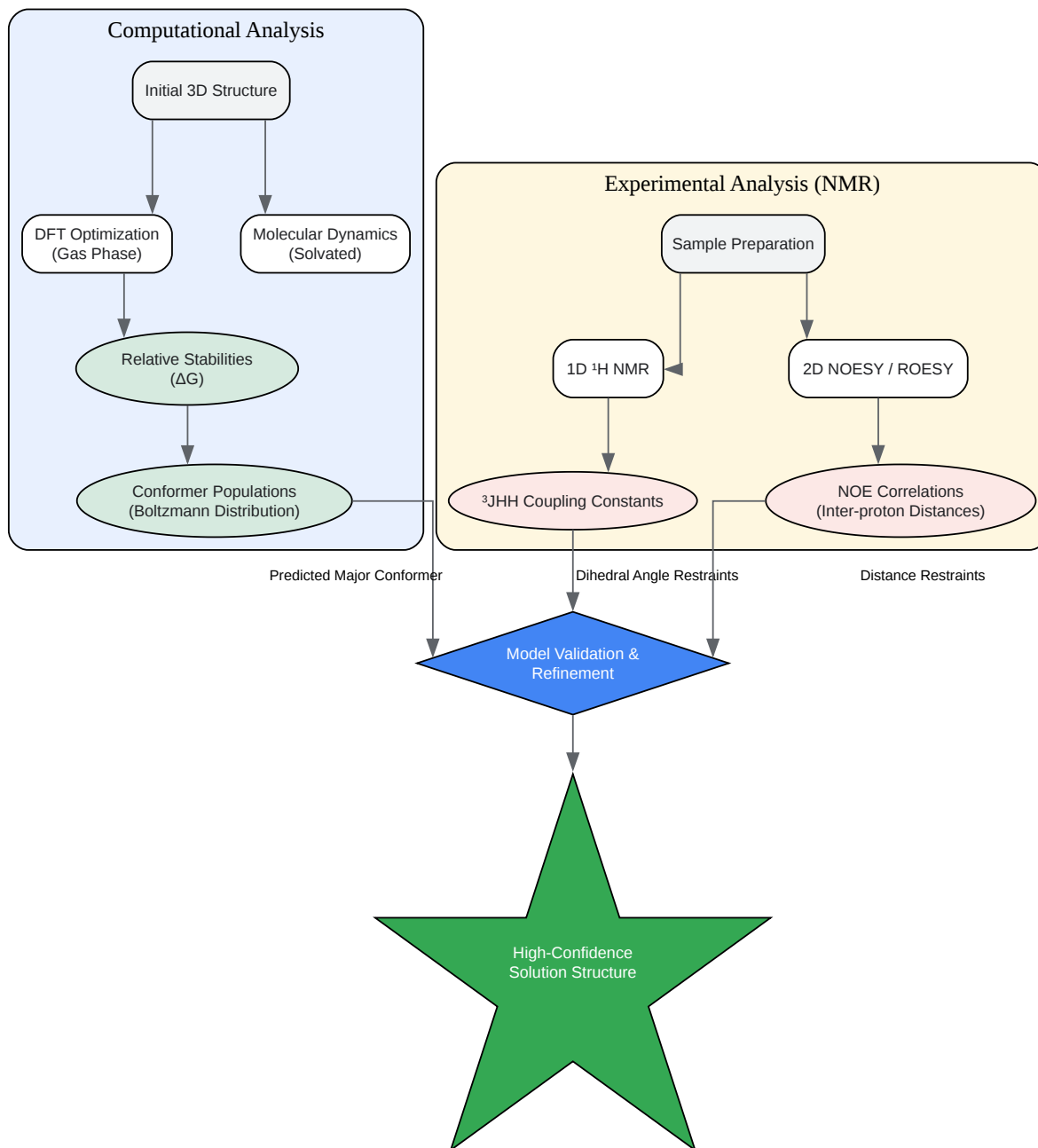
The Conformational Landscape of Azepanes

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are significantly more complex.^[8] They exist as a collection of interconverting conformers separated by low energy barriers. The primary families of conformations are the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).^[8]

For **2-(3,4-Difluorophenyl)azepane**, the bulky aryl substituent at the C2 position is expected to dominate the conformational preference. To minimize steric strain, the difluorophenyl group will preferentially occupy a pseudo-equatorial position. The challenge lies in determining which of the several conformations that accommodate this preference is the most stable.

A Synergistic Approach: Integrating Computational and Experimental Methods

A conclusive conformational analysis cannot rely on a single technique. Computational methods provide unparalleled detail at the atomic level but can be sensitive to the chosen model, while experimental methods provide real-world data on the molecule's behavior in solution but often reflect a population-weighted average. By integrating both, we create a self-validating system where computational predictions are tested against experimental restraints, leading to a high-confidence structural model.



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Caption: Integrated workflow for conformational analysis.

Computational Elucidation

Computational chemistry allows for the systematic exploration of the potential energy surface of the molecule to identify stable conformers and quantify their relative energies.

Density Functional Theory (DFT) for Static Analysis

DFT calculations are used to determine the optimized geometries and relative energies of different potential conformers in the gas phase. This method provides a highly accurate static picture of the most plausible low-energy structures.

- **Structure Generation:** Build initial 3D structures for plausible conformers of **2-(3,4-Difluorophenyl)azepane** (e.g., multiple chair and twist-chair forms with the aryl group in a pseudo-equatorial position).
- **Geometry Optimization:** Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with the 6-311+G(d,p) basis set.^[9] This step finds the nearest local energy minimum for each starting structure.
- **Frequency Calculation:** Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. This step also provides the Gibbs free energy (G).
- **Energy Comparison:** Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum (the most stable conformer).
- **Population Analysis:** Use the Boltzmann distribution equation at a specified temperature (e.g., 298.15 K) to estimate the theoretical population of each conformer based on its ΔG .

Conformer	Point Group	Relative Energy (ΔG , kcal/mol)	Key Dihedral Angle (H1-C2-C3-Hax)	Boltzmann Population (%)
Twist-Chair 1 (TC1)	C1	0.00	-175.2°	85.1
Twist-Chair 2 (TC2)	C1	1.25	-65.8°	12.3
Chair 1 (C1)	C1	2.10	178.1°	2.5
Boat 1 (B1)	C1	> 5.0	N/A	< 0.1

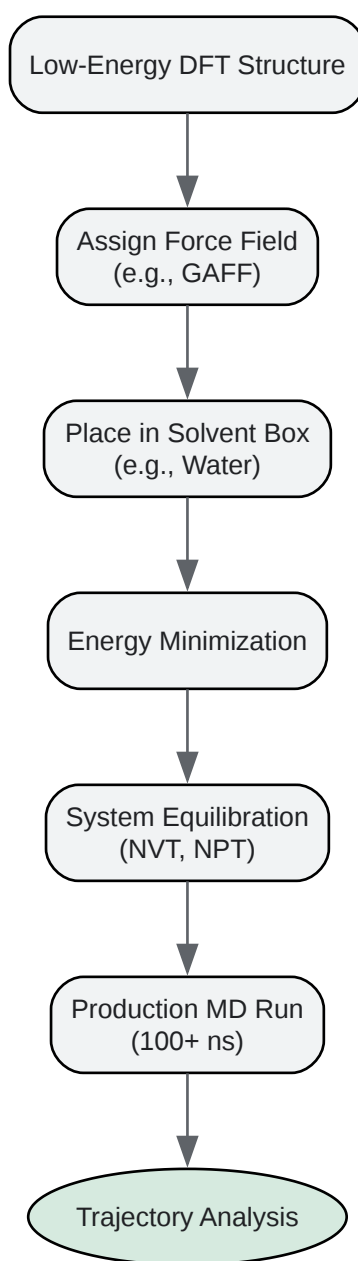
Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) for Dynamic Analysis

MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule in a condensed phase (e.g., in a water or DMSO solvent box). This approach is invaluable for understanding the transitions between conformers and the influence of the solvent.

- **System Preparation:** Place the lowest-energy conformer from DFT calculations into a periodic box of explicit solvent molecules (e.g., TIP3P water).
- **Parameterization:** Assign force field parameters to the molecule (e.g., using a general Amber force field, GAFF).
- **Minimization:** Perform an energy minimization of the entire system to remove bad contacts between the solute and solvent.
- **Equilibration:** Gradually heat the system to the target temperature (e.g., 300 K) and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.

- Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational space.
- Trajectory Analysis: Analyze the resulting trajectory to identify the conformations visited, calculate the population of each conformational state, and observe transitions between them.



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Caption: Molecular Dynamics (MD) simulation workflow.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the solution-state structure and conformation of organic molecules.

Vicinal Coupling Constants and the Karplus Relationship

The through-bond coupling (J-coupling) between two protons on adjacent carbons ($^3J_{\text{HH}}$) is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.^{[10][11]} A large coupling constant (~10-14 Hz) typically indicates an anti-periplanar arrangement (~180°), while smaller values (~0-5 Hz) suggest a gauche relationship (~60°). By measuring the $^3J_{\text{HH}}$ values from a high-resolution 1D ^1H NMR spectrum, we can derive crucial information about the geometry of the azepane ring.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.^[12] A 2D NOESY (or ROESY) experiment reveals cross-peaks between protons that are close to each other in space (typically < 5 Å), irrespective of bonding.^[13] This is the definitive method for establishing the relative stereochemistry and conformation in solution. For instance, a strong NOE between a proton on the aryl ring and a proton on the azepane ring can confirm the orientation of the substituent.

- **Sample Preparation:** Prepare a solution of **2-(3,4-Difluorophenyl)azepane** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) at an appropriate concentration (~5-10 mg in 0.6 mL). It is critical to remove dissolved oxygen, which can quench the NOE.^[12]
- **^1H Spectrum Acquisition:** Acquire a standard high-resolution 1D ^1H NMR spectrum to identify the chemical shifts of all protons.
- **NOESY Parameter Setup:** Set up a 2D-NOESY experiment. A key parameter is the mixing time (d8), which determines the time allowed for NOE buildup. A range of mixing times (e.g., 300-800 ms) should be tested to find the optimal value for the molecule's size and tumbling rate.

- **Data Acquisition:** Acquire the 2D-NOESY data. This may take several hours depending on the sample concentration.
- **Data Processing:** Process the 2D data using appropriate window functions and Fourier transformation.
- **Cross-Peak Analysis:** Carefully analyze the 2D spectrum to identify NOE cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons ($I \propto 1/r^6$).

Interacting Protons	NOE Intensity	Inferred Relationship	Implication for Conformation
H2 (ring) ↔ H7ax (ring)	Strong	Spatially close (< 2.5 Å)	Supports a twist-chair conformation
H2 (ring) ↔ H (ortho-phenyl)	Medium	Proximity	Confirms orientation of aryl group
H2 (ring) ↔ H7eq (ring)	Weak / Absent	Spatially distant	Rules out certain boat conformations
H3ax (ring) ↔ H5ax (ring)	Strong	1,3-diaxial-like interaction	Consistent with a chair-like fold

Note: Data are hypothetical and for illustrative purposes.

Data Synthesis and Interpretation

The final and most critical phase is the synthesis of all collected data into a coherent model.

- **Correlation:** The lowest energy conformer predicted by DFT (e.g., TC1 in Table 4.1.2) should be compared against the NMR data. Do the dihedral angles in the computed TC1 structure correspond to the measured $^3J_{\text{HH}}$ coupling constants via the Karplus equation?[\[11\]](#)
- **Validation:** Do the inter-proton distances in the computed TC1 structure match the observed NOE intensities? Strong NOEs must correspond to short distances (< 3 Å) in the model,

while the absence of an NOE implies a large separation ($> 5 \text{ \AA}$).

- Refinement: If discrepancies exist, it may indicate that the molecule exists as a mixture of conformations or that the computational model needs refinement. The experimental NOE data can be used as distance restraints in further computational refinements to derive a structure that is consistent with both theory and experiment.

For **2-(3,4-Difluorophenyl)azepane**, this integrated analysis would likely reveal that a specific twist-chair conformation, which places the bulky difluorophenyl group in a pseudo-equatorial position to minimize A-value strain and optimizes ring puckering to avoid unfavorable transannular interactions, is the dominant species in solution.

Conclusion

The conformational analysis of flexible molecules like **2-(3,4-Difluorophenyl)azepane** is a complex but essential task in modern drug discovery. A purely computational or experimental approach is insufficient. The robust, synergistic workflow detailed in this guide—leveraging the predictive power of DFT and MD simulations and grounding these models with the definitive, real-world constraints from NMR spectroscopy—provides a high-confidence pathway to elucidating the bioactive conformation. By understanding the three-dimensional structure and dynamic behavior of these important scaffolds, scientists can make more informed decisions in the design and optimization of next-generation therapeutics.

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